15-Hydroxy Lubiprostone is classified as a prostaglandin derivative, specifically falling under the category of fatty acyls and eicosanoids. It is produced through the metabolic reduction of the carbonyl group at the 15-hydroxy position of Lubiprostone, which itself has a complex structure characterized by a bicyclic fatty acid framework. The compound is noted for its role in gastrointestinal fluid regulation and motility enhancement, making it clinically relevant in treating constipation-related disorders .
The synthesis of 15-Hydroxy Lubiprostone primarily involves the metabolic transformation of Lubiprostone. The key steps include:
The synthesis can be influenced by various parameters such as temperature, pH, and substrate concentration, which can optimize enzyme activity and yield.
The molecular structure of 15-Hydroxy Lubiprostone can be described as follows:
The stereochemistry around the cyclopentane ring is crucial for its biological activity, influencing how it interacts with cellular receptors .
15-Hydroxy Lubiprostone participates in several chemical reactions:
These reactions are critical for understanding its metabolism and elimination pathways.
The mechanism of action for 15-Hydroxy Lubiprostone primarily revolves around its ability to activate chloride channels in intestinal epithelial cells:
The physical and chemical properties of 15-Hydroxy Lubiprostone include:
These properties influence its formulation as a pharmaceutical product.
15-Hydroxy Lubiprostone has several scientific applications:
15-Hydroxy Lubiprostone (CAS 475992-30-4), systematically named as 13,14-dihydro-16,16-difluoro Prostaglandin E₁, is a bioactive halogenated lipid metabolite of lubiprostone. Its molecular formula is C₂₀H₃₄F₂O₅, with a molecular weight of 392.48 g/mol [5] [7]. Structurally, it belongs to the prostone class—bicyclic fatty acids derived from prostaglandin E₁ (PGE₁) through stereoselective modifications. Key structural features include:
Stereochemical specificity is critical: The 15-hydroxy group exhibits α-configuration, and the cyclopentane rings adopt a trans fusion (1R,2R,3R configuration), which dictates its binding affinity for chloride channels [8]. This configuration differentiates it from other prostaglandin analogs like misoprostol.
Structural Comparison to Lubiprostone:
Feature | Lubiprostone | 15-Hydroxy Lubiprostone |
---|---|---|
C15 Functional Group | Ketone (=O) | Hydroxyl (-OH) |
Molecular Formula | C₂₀H₃₂F₂O₅ | C₂₀H₃₄F₂O₅ |
Bioactive Form | Pro-drug | Active metabolite |
Halogenation | 16,16-difluoro | 16,16-difluoro |
The discovery of 15-Hydroxy Lubiprostone emerged from pharmacokinetic studies of lubiprostone in the early 2000s. Lubiprostone (Amitiza®) was developed by Sucampo Pharmaceuticals and approved by the FDA in 2006 for chronic idiopathic constipation [6] [4]. Key milestones include:
The metabolite’s significance was underscored when FDA guidance mandated its measurement in bioequivalence trials due to lubiprostone’s undetectable systemic exposure [1].
15-Hydroxy Lubiprostone is the major bioactive metabolite in the local metabolic pathway of lubiprostone, distinct from classical prostaglandin cascades:
Metabolic Activation:
Biological Actions:
Pharmacokinetic Profile:
Parameter | Value | Method |
---|---|---|
Plasma Half-life | 0.9–1.4 hours | LC-MS/MS quantification |
Protein Binding | 94% | Radiolabeled studies |
Elimination | Urine (60%), Feces (30%) | Mass balance studies |
Cmax in Plasma | 1.04–2.81 pg/mL (LLOQ level) | Validated bioanalytical assay [1] |
Analytical Challenges: Due to structural similarities with endogenous prostaglandins (e.g., PGE₂), specialized LC-MS/MS methods with liquid-liquid extraction and core-shell chromatography columns are required to resolve 15-Hydroxy Lubiprostone from matrix interferents [1].
Table: Key Identifiers of 15-Hydroxy Lubiprostone
Identifier Type | Value |
---|---|
CAS Registry Number | 475992-30-4 |
IUPAC Name | 13,14-Dihydro-16,16-difluoro Prostaglandin E₁ |
Molecular Formula | C₂₀H₃₄F₂O₅ |
Synonyms | M3 metabolite of lubiprostone; 15-OH-Lubi |
DrugBank Metabolite ID | Not Available (Parent: DB01046) |
Note: Lubiprostone (CAS 136790-76-6) is the parent compound of 15-Hydroxy Lubiprostone. [5] [7] [8]
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5